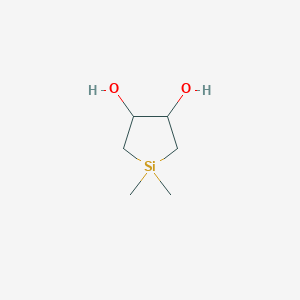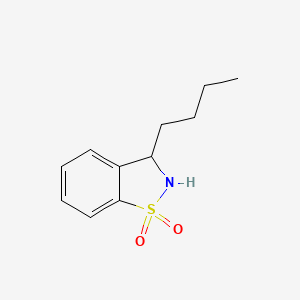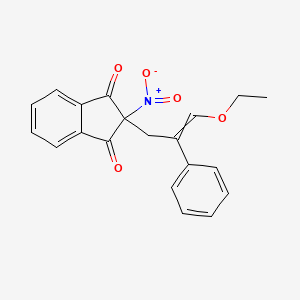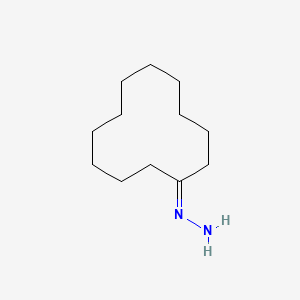![molecular formula C20H14S B14411632 2-[2-(Phenanthren-9-YL)ethenyl]thiophene CAS No. 80819-43-8](/img/structure/B14411632.png)
2-[2-(Phenanthren-9-YL)ethenyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Phenanthren-9-YL)ethenyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a phenanthrene moiety attached to the thiophene ring via an ethenyl linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenanthren-9-YL)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and thiophene as the primary starting materials.
Formation of Ethenyl Linkage: The phenanthrene is functionalized to introduce an ethenyl group. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl linkage.
Coupling Reaction: The functionalized phenanthrene is then coupled with thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. These reactions typically require a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[2-(Phenanthren-9-YL)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the ethenyl linkage or the thiophene ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ethenyl linkage to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, where electrophiles such as halogens or nitro groups replace hydrogen atoms. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the ethenyl linkage or thiophene ring.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
2-[2-(Phenanthren-9-YL)ethenyl]thiophene has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic nature and potential for fluorescence.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
作用機序
The mechanism of action of 2-[2-(Phenanthren-9-YL)ethenyl]thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
類似化合物との比較
Similar Compounds
2-[2-(Anthracen-9-YL)ethenyl]thiophene: Similar structure with an anthracene moiety instead of phenanthrene.
2-[2-(Naphthalen-1-YL)ethenyl]thiophene: Contains a naphthalene moiety.
2-[2-(Biphenyl-4-YL)ethenyl]thiophene: Features a biphenyl group.
Uniqueness
2-[2-(Phenanthren-9-YL)ethenyl]thiophene is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior.
特性
CAS番号 |
80819-43-8 |
|---|---|
分子式 |
C20H14S |
分子量 |
286.4 g/mol |
IUPAC名 |
2-(2-phenanthren-9-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-8-18-15(6-1)14-16(11-12-17-7-5-13-21-17)19-9-3-4-10-20(18)19/h1-14H |
InChIキー |
DBMOPDZJKVGNGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


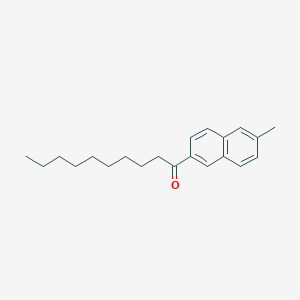
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

